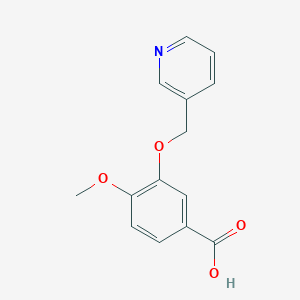

4-Methoxy-3-(pyridin-3-ylmethoxy)benzoic acid

説明

4-Methoxy-3-(pyridin-3-ylmethoxy)benzoic acid (CAS: 187970-68-9) is a substituted benzoic acid derivative with a molecular formula of C₁₄H₁₃NO₄ and a molecular weight of 259.26 g/mol. Its structure consists of a benzoic acid backbone substituted with a methoxy group at position 4 and a pyridin-3-ylmethoxy group at position 3 (Figure 1). The pyridine ring introduces aromatic heterocyclic character, while the methoxy and carboxylic acid groups influence solubility and reactivity. This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and heterocyclic bioactive molecules .

特性

分子式 |

C14H13NO4 |

|---|---|

分子量 |

259.26 g/mol |

IUPAC名 |

4-methoxy-3-(pyridin-3-ylmethoxy)benzoic acid |

InChI |

InChI=1S/C14H13NO4/c1-18-12-5-4-11(14(16)17)7-13(12)19-9-10-3-2-6-15-8-10/h2-8H,9H2,1H3,(H,16,17) |

InChIキー |

HDBQUWYPJNYPCV-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C(C=C1)C(=O)O)OCC2=CN=CC=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(pyridin-3-ylmethoxy)benzoic acid typically involves the reaction of 4-methoxybenzoic acid with pyridin-3-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

化学反応の分析

Types of Reactions

4-Methoxy-3-(pyridin-3-ylmethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

Reduction: The pyridin-3-ylmethoxy group can be reduced to form a pyridin-3-ylmethyl group.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 4-carboxy-3-(pyridin-3-ylmethoxy)benzoic acid.

Reduction: Formation of 4-methoxy-3-(pyridin-3-ylmethyl)benzoic acid.

Substitution: Formation of 4-halo-3-(pyridin-3-ylmethoxy)benzoic acid.

科学的研究の応用

4-Methoxy-3-(pyridin-3-ylmethoxy)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 4-Methoxy-3-(pyridin-3-ylmethoxy)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

類似化合物との比較

Table 1: Structural Comparison of 4-Methoxy-3-(pyridin-3-ylmethoxy)benzoic Acid with Analogues

Key Observations:

Pyridine vs. Benzyl/Prenyl Substituents :

- The pyridin-3-ylmethoxy group in the target compound enhances hydrogen-bonding capacity and aromatic π-π interactions compared to benzyloxy or prenyl groups, making it favorable for protein-ligand interactions in drug design .

- In contrast, the prenyl group in 4-methoxy-3-prenylbenzoic acid contributes to anti-HIV activity by binding to chemokine receptor CCR5 .

Electron-Withdrawing vs. Electron-Donating Groups :

- The trifluoromethyl group in 4-methoxy-3-(trifluoromethyl)benzoic acid increases lipophilicity (logP ≈ 2.5) and metabolic stability, suitable for agrochemical applications .

- The pyridin-3-ylmethoxy group balances hydrophilicity (carboxylic acid) and hydrophobicity (pyridine), enabling solubility in polar aprotic solvents (e.g., DMSO) .

Ester Derivatives: Methyl ester derivatives, such as methyl 4-methoxy-3-(3-methylbut-2-enoyl)benzoate, exhibit improved cell permeability but require hydrolysis to the free acid for bioactivity .

Key Observations:

- Acid Chloride Coupling : A common method for benzoic acid derivatives, as seen in the synthesis of 4-methoxy-3-(pyridin-3-ylmethoxy)benzoic acid via reaction with 3-isobutoxy-4-nitrobenzoyl chloride .

- Oxidation of Thioethers : Sulfinyl derivatives (e.g., sulfinylmethylpyridine analogues) are synthesized using 3-chloroperbenzoic acid, critical for modulating pharmacokinetic properties .

Table 3: Bioactivity Comparison

Key Observations:

- Natural derivatives like 4-methoxy-3-prenylbenzoic acid highlight the role of alkyl substituents in antiviral activity .

生物活性

4-Methoxy-3-(pyridin-3-ylmethoxy)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research. This article reviews its biological activity, synthesis, interaction with biological targets, and comparative analysis with structurally related compounds.

Chemical Structure and Properties

The compound has a molecular formula of C14H13NO4 and a molecular weight of 259.26 g/mol. Its structure features a methoxy group at the para position and a pyridin-3-ylmethoxy substituent at the meta position of the benzoic acid framework. This specific substitution pattern enhances its selectivity towards various biological targets.

Anti-inflammatory Activity

Research indicates that 4-Methoxy-3-(pyridin-3-ylmethoxy)benzoic acid exhibits significant anti-inflammatory properties. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways. The compound's binding affinity to these enzymes allows for competitive inhibition, potentially modulating pathways associated with inflammation.

Anticancer Activity

The compound has also shown promise in anticancer research. Studies have indicated that it may inhibit tumor progression by interacting with specific receptors and enzymes critical for cancer cell survival and proliferation. The structural features of the compound facilitate its interaction with these biological targets, making it a candidate for further investigation in cancer therapeutics.

Mechanistic Studies

While initial studies highlight the potential of 4-Methoxy-3-(pyridin-3-ylmethoxy)benzoic acid, detailed mechanistic studies are necessary to fully elucidate its biological effects. The compound may influence various signaling pathways, including those related to inflammation and cancer cell growth.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds provides insights into the unique properties of 4-Methoxy-3-(pyridin-3-ylmethoxy)benzoic acid. Below is a table summarizing some related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(Pyridin-3-ylmethoxy)benzoic acid | C14H13NO4 | Lacks the methoxy group at the para position |

| 4-Methoxy-3-(pyridin-4-ylmethoxy)benzoic acid | C14H13NO4 | Different pyridine substitution pattern |

| 4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid | C14H13NO4 | Varies in pyridine position affecting reactivity |

The presence of both the methoxy group and the pyridine moiety at specific positions contributes to its distinct chemical reactivity and biological activity compared to similar compounds.

Synthesis

The synthesis of 4-Methoxy-3-(pyridin-3-ylmethoxy)benzoic acid typically involves the reaction of 4-methoxybenzoic acid with pyridin-3-ylmethanol. Dehydrating agents such as thionyl chloride or phosphorus oxychloride are often used to promote esterification, leading to the formation of this compound.

Case Studies

- Inflammatory Pathway Modulation : A study demonstrated that 4-Methoxy-3-(pyridin-3-ylmethoxy)benzoic acid significantly reduced inflammatory markers in vitro, indicating its potential as an anti-inflammatory agent.

- Cancer Cell Line Testing : In another study involving various cancer cell lines, the compound exhibited cytotoxic effects, leading to decreased viability in treated cells compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。